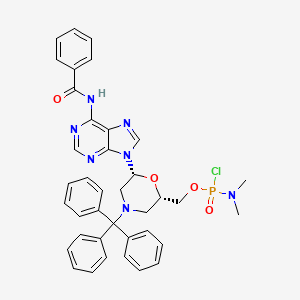
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is a derivative of Colchicine, an alkaloid known for its antimitotic properties. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves multiple steps, starting from Colchicine. The process typically includes deacetylation and demethylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring the compound meets the required standards for research and development .
化学反応の分析
Types of Reactions
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound .
科学的研究の応用
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound is employed in studies involving cell division and microtubule dynamics.
Medicine: Research on this compound contributes to the development of new therapeutic agents, particularly in cancer treatment.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide involves its interaction with tubulin, a protein that forms microtubules. By binding to tubulin, the compound prevents its polymerization, thereby disrupting microtubule formation. This action inhibits cell division and induces apoptosis in various cell lines.
類似化合物との比較
Similar Compounds
Colchicine: The parent compound, known for its antimitotic properties.
Demecolcine: A derivative of Colchicine with similar biological activities.
N-Deacetyl Colchicine: Another derivative with distinct chemical properties.
Uniqueness
N-Deacetyl-1,2,3,10-demethyl Colchicine Hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its utility in research and potential therapeutic applications .
特性
CAS番号 |
152242-11-0 |
|---|---|
分子式 |
C₁₆H₁₅NO₅·HBr |
分子量 |
301.298091 |
同義語 |
(S)-7-Amino-6,7-dihydro-1,2,3,9-tetrahydroxy-,benzo[a]heptalen-10(5H)-one, Hydrobromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
![5-Chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145012.png)



